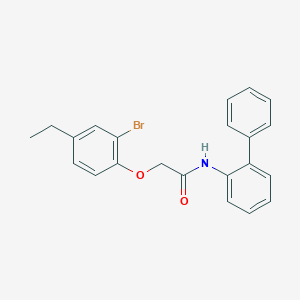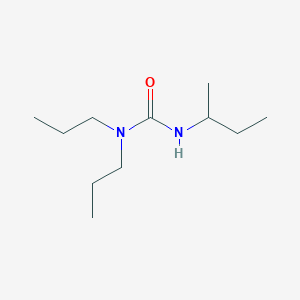![molecular formula C19H23N3O4 B4774396 N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Vue d'ensemble
Description
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine, also known as QNZ46, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ46 is a quinazoline derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties. In
Mécanisme D'action
The mechanism of action of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and is activated in response to various stimuli, including inflammation and infection. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to modulate the activity of T cells and dendritic cells, leading to an immunomodulatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For research include the development of more efficient synthesis methods, optimization of pharmacokinetics and pharmacodynamics, and further exploration of therapeutic applications.
Applications De Recherche Scientifique
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to have potential therapeutic applications in several areas of research. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to exhibit immunomodulatory properties by modulating the activity of T cells and dendritic cells.
Propriétés
IUPAC Name |
3-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-17(24)9-10-20-18(25)14-7-5-13(6-8-14)11-22-12-21-16-4-2-1-3-15(16)19(22)26/h1-4,12-14H,5-11H2,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSWFPTKPCZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4774319.png)
![ethyl 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4774327.png)
![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)
![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)



![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)
![1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)